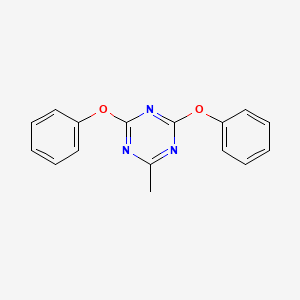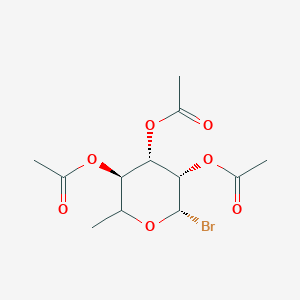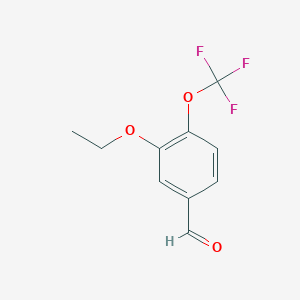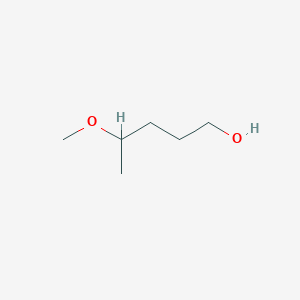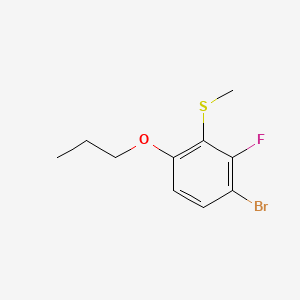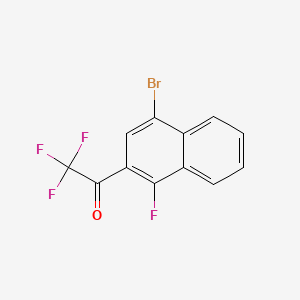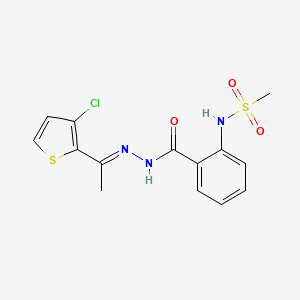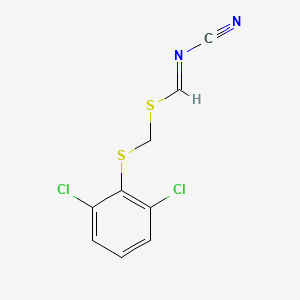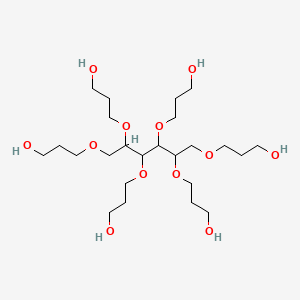![molecular formula C15H9N3 B14758673 Pyrido[3,2-f][1,7]phenanthroline CAS No. 217-81-2](/img/structure/B14758673.png)
Pyrido[3,2-f][1,7]phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[3,2-f][1,7]phenanthroline: is a heterocyclic aromatic compound with the molecular formula C15H9N3 and a molecular weight of 231.2521 g/mol . It is known for its unique structure, which includes multiple aromatic rings and nitrogen atoms, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,2-f][1,7]phenanthroline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 1,10-phenanthroline with pyridine derivatives. The reaction often requires the presence of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial methods are less commonly disclosed due to proprietary processes.
Chemical Reactions Analysis
Types of Reactions: Pyrido[3,2-f][1,7]phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenanthrolines .
Scientific Research Applications
Chemistry: Pyrido[3,2-f][1,7]phenanthroline is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine: In biological research, this compound and its derivatives are investigated for their potential as antimicrobial and anticancer agents. The compound’s ability to intercalate with DNA makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of dyes and pigments due to its stable aromatic structure. It is also explored for its electronic properties in the fabrication of organic semiconductors .
Mechanism of Action
The mechanism of action of Pyrido[3,2-f][1,7]phenanthroline involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs . Additionally, its ability to form stable complexes with metal ions can inhibit metalloproteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Phenanthroline: A simpler analog with similar coordination chemistry properties.
Pyrido[2,3-f][1,7]phenanthroline: Another isomer with slightly different chemical properties and reactivity.
Uniqueness: Pyrido[3,2-f][1,7]phenanthroline is unique due to its specific arrangement of nitrogen atoms and aromatic rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in coordination chemistry and as a potential therapeutic agent .
Properties
CAS No. |
217-81-2 |
|---|---|
Molecular Formula |
C15H9N3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
pyrido[2,3-f][1,10]phenanthroline |
InChI |
InChI=1S/C15H9N3/c1-4-10-11-5-2-8-17-14(11)15-12(6-3-9-18-15)13(10)16-7-1/h1-9H |
InChI Key |
ZYKDOZFGHIXSDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC=NC3=C4C(=C2N=C1)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
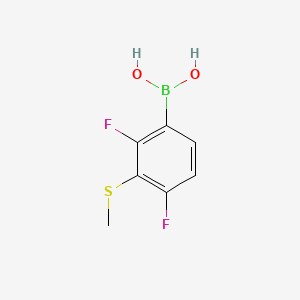
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
